molecular formula C18H16F3N7O2 B2875611 3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine CAS No. 1798512-75-0

3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2875611
CAS No.: 1798512-75-0
M. Wt: 419.368
InChI Key: DETUGVYNJGACOG-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine (: 1798512-75-0) is a complex organic molecule of significant interest in medicinal chemistry and drug discovery . Its molecular formula is C₁₈H₁₆F₃N₇O₂, with a molecular weight of 419.36 g/mol . The compound features a multifaceted heterocyclic structure that integrates a pyridazine core linked to a 1,2,4-triazole unit and a piperazine ring, which is in turn connected to a 3-(trifluoromethoxy)benzoyl group . This specific arrangement of nitrogen-rich heterocycles is often explored for its potential to interact with various biological targets. The 1,2,4-triazole moiety is a well-known pharmacophore in approved therapeutics, valued for its ability to engage in hydrogen bonding and other key interactions with enzyme active sites . Similarly, pyridazinone derivatives, which share a core structural similarity, have been extensively studied and are associated with a broad spectrum of pharmacological activities . Compounds incorporating these heterocyclic systems are frequently investigated for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents, among others . Furthermore, recent research highlights the importance of the triazolopyridazine scaffold in the development of novel anti-parasitic agents, demonstrating the ongoing relevance of this chemotype in addressing unmet medical needs . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-3-1-2-13(10-14)17(29)27-8-6-26(7-9-27)15-4-5-16(25-24-15)28-12-22-11-23-28/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETUGVYNJGACOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridazine-Triazole-Piperazine Derivatives
  • Compound from :
    • Name: 3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
    • Molecular Formula: C₁₀H₁₃N₇
    • Average Mass: 231.263 g/mol
    • Key Differences: Lacks the 3-(trifluoromethoxy)benzoyl substituent on the piperazine ring, resulting in a simpler structure with lower molecular weight .
Pyridine-Piperidine-Benzoyl Analogs
  • Compound from :
    • Name: 3-Methyl-4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)pyridine
    • Molecular Formula: C₂₀H₂₁F₃N₂O₃
    • Average Mass: 394.3875 g/mol
    • Key Differences: Replaces pyridazine with pyridine and piperazine with piperidine, altering electronic properties and steric bulk .

Functional Group Modifications

Triazole-Benzoyl Derivatives
  • Compounds :
    • 3-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 167626-64-4) and 4-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 162848-16-0)
    • Molecular Formula: C₉H₇N₃O₂ (both isomers)
    • Key Differences: Simpler benzoic acid derivatives with triazole substituents. These highlight the role of triazole in modulating solubility and hydrogen-bonding interactions .
Triazole-Piperazine-Propanol Derivatives
  • Compound from :
    • Name: 2-(2,4-Dichlorophenyl)-1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
    • Yield: 58% (brown oil)
    • Key Differences: Incorporates a hydroxyethyl-piperazine group and dichlorophenyl substituent, suggesting enhanced lipophilicity compared to the target compound .

Molecular Weight and Lipophilicity

Compound Molecular Formula Average Mass (g/mol) Key Substituents
Target Compound (Inferred) C₁₉H₁₇F₃N₇O₂ ~440.38 Trifluoromethoxybenzoyl, piperazine
Compound C₁₀H₁₃N₇ 231.26 Unsubstituted piperazine
Compound C₂₀H₂₁F₃N₂O₃ 394.39 Piperidine, methyl-pyridine
  • The trifluoromethoxy group in the target compound increases hydrophobicity and metabolic stability compared to simpler analogs .

Key Structural and Functional Insights

Triazole Role : The 1,2,4-triazole group is critical for hydrogen bonding and π-π stacking interactions, influencing both solubility and target binding .

Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms offer greater flexibility for functionalization compared to piperidine, which may enhance receptor affinity in the target compound .

Trifluoromethoxy Group : This substituent improves metabolic stability and membrane permeability, as seen in ’s compound .

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Precursors

Synthesis of the Piperazine-Benzoyl Moiety

The piperazine fragment is coupled to the pyridazine before or after benzoylation, depending on reactivity.

Piperazine Coupling via Nucleophilic Aromatic Substitution

6-Chloropyridazine intermediates undergo nucleophilic substitution with piperazine in refluxing dioxane, yielding 6-piperazinylpyridazine . This reaction benefits from catalytic KI to enhance chloride displacement.

Benzoylation of Piperazine

The J-Stage article highlights the use of coupling agents for amide bond formation. Reacting piperazine with 3-(trifluoromethoxy)benzoic acid in the presence of HOBt (hydroxybenzotriazole) and WSC-HCl (water-soluble carbodiimide) in DMF affords the benzoylated piperazine. Optimized conditions (24 h, room temperature) achieve yields >75%.

Final Assembly of the Target Compound

Two primary routes are feasible:

Sequential Substitution on Pyridazine

  • 3-Chloro-6-piperazinylpyridazine is synthesized via sequential substitution.
  • Triazole introduction at position 3 using 1H-1,2,4-triazole and K₂CO₃.
  • Benzoylation of the piperazine nitrogen with 3-(trifluoromethoxy)benzoic acid .

Modular Coupling Approach

  • Prepare 3-(1H-1,2,4-triazol-1-yl)pyridazine via nucleophilic substitution.
  • Functionalize position 6 with pre-synthesized 4-[3-(trifluoromethoxy)benzoyl]piperazine using Pd-catalyzed amination.

Optimization and Challenges

  • Regioselectivity : Ensuring substitution occurs exclusively at positions 3 and 6 requires careful control of reaction conditions.
  • Stability : The trifluoromethoxy group is sensitive to hydrolysis; anhydrous conditions are critical during benzoylation.
  • Yield Improvements : Microwave-assisted synthesis and flow chemistry could reduce reaction times and improve purity.

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